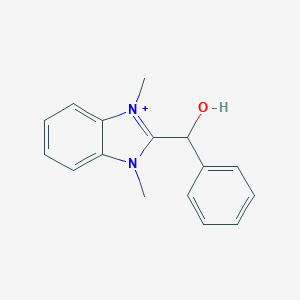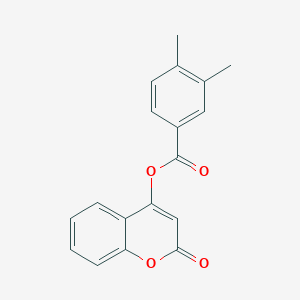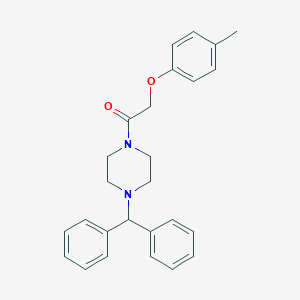![molecular formula C18H23NO B252689 N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine, commonly known as 4-MeO-PBP, is a psychoactive drug that belongs to the class of phenethylamines. It is a designer drug, and its chemical structure is similar to other psychoactive drugs such as amphetamines and cathinones. 4-MeO-PBP is known for its stimulant and empathogenic effects and has gained popularity in the recreational drug market. However, it has also been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-MeO-PBP involves the inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a mood-enhancing effect. Additionally, 4-MeO-PBP has been found to have agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-PBP include increased levels of serotonin, dopamine, and norepinephrine in the brain, which can result in a mood-enhancing effect. It has also been found to increase heart rate and blood pressure, which are common effects of stimulant drugs. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MeO-PBP in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of the serotonin system in mood regulation. However, one limitation of using 4-MeO-PBP in lab experiments is that it has not been extensively studied, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for research on 4-MeO-PBP. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Additionally, further studies are needed to understand its mechanism of action and the long-term effects of its use. Finally, research on the synthesis and purification of 4-MeO-PBP may lead to the development of new psychoactive drugs with therapeutic potential.
Métodos De Síntesis
The synthesis of 4-MeO-PBP involves the reaction of 4-methoxybenzyl chloride with 4-phenylbutan-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-MeO-PBP has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
|---|---|
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-15(8-9-16-6-4-3-5-7-16)19-14-17-10-12-18(20-2)13-11-17/h3-7,10-13,15,19H,8-9,14H2,1-2H3 |
Clave InChI |
UJLVVIGETAHADM-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)OC |
SMILES canónico |
CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)